Methyl 2-bromo-4-fluoro-5-nitrobenzoate

Description

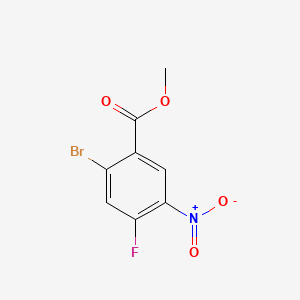

Methyl 2-bromo-4-fluoro-5-nitrobenzoate (CAS 85953-31-7) is a substituted aromatic ester with the molecular formula C₈H₅BrFNO₄ and a molecular weight of 278.03 g/mol . It is characterized by a benzoate backbone functionalized with bromo (Br), fluoro (F), and nitro (NO₂) groups at positions 2, 4, and 5, respectively. This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and materials science due to its reactive substituents.

Key physicochemical properties include:

- Purity: >95% (typical commercial grade: 98%) .

- Solubility: Solubility varies by solvent; preparation of stock solutions (e.g., 10 mM in DMSO) requires heating to 37°C and sonication .

- Storage: Stable at room temperature when sealed and protected from moisture; stock solutions stored at -20°C (-80°C for long-term) .

The nitro group facilitates reduction to amines, while the bromo and fluoro substituents enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Properties

IUPAC Name |

methyl 2-bromo-4-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTRUAPOXQRIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601214432 | |

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85953-31-7 | |

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85953-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-4-fluoro-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601214432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-fluoro-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration, bromination, and esterification of benzoic acid derivatives. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by bromination to add the bromine atom, and finally fluorination to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction steps as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Reduction Reactions: The major product is the corresponding amine derivative.

Coupling Reactions: The products are biaryl compounds formed through the coupling of the aromatic ring with another aromatic or aliphatic group.

Scientific Research Applications

Methyl 2-bromo-4-fluoro-5-nitrobenzoate is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-fluoro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other interactions. These interactions can affect the activity of enzymes or other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Ethyl Ester Analogues

Ethyl 2-bromo-4-fluoro-5-nitrobenzoate (CAS 1153284-99-1, C₉H₇BrFNO₄, MW 292.06 g/mol) differs by an ethyl ester group instead of methyl .

Dibromo Derivatives

Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate (CAS 2253789-54-5, C₉H₇Br₂FO₂, MW 325.96 g/mol) features an additional bromomethyl group at position 2 .

- Impact : The dibromo structure enhances electrophilicity, enabling dual substitution reactions. However, reduced solubility (due to higher molecular weight) limits aqueous-phase applications .

Nitro Group Replacements

- Impact : The formamido group (-NHCHO) introduces hydrogen-bonding capacity, making it suitable for supramolecular chemistry or peptide mimetics.

- Applications: Less reactive than nitro-containing analogues but useful in non-redox-driven syntheses .

Research and Industrial Relevance

- Pharmaceutical Intermediates : The reference compound’s nitro group is critical for synthesizing antiviral and anticancer agents via reduction to amines .

- Material Science : Fluorinated benzoates (e.g., 4-F substituent) are precursors for liquid crystals and polymers with enhanced thermal stability .

- Limitations : Bromo-substituted analogues (e.g., CAS 1403483-79-3) may require palladium catalysts for efficient coupling, increasing synthetic costs .

Biological Activity

Methyl 2-bromo-4-fluoro-5-nitrobenzoate (C8H5BrFNO4) is an organic compound known for its diverse applications in chemical synthesis and biological research. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in various scientific fields.

This compound is characterized by the following properties:

- Molecular Formula : C8H5BrFNO4

- Molecular Weight : 252.03 g/mol

- Functional Groups : Nitro, bromine, and fluorine substituents on a benzoate structure.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Nitration : Methyl benzoate is nitrated to introduce the nitro group.

- Bromination : The introduction of the bromine atom occurs via electrophilic aromatic substitution.

- Fluorination : The fluorine atom is added through a halogenation reaction.

This multi-step synthetic route allows for the precise installation of functional groups, which are crucial for its biological activity.

Biological Activity

This compound exhibits various biological activities that have been documented in scientific literature:

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes. The presence of the nitro group is particularly significant as it can participate in redox reactions, altering enzyme kinetics and potentially leading to therapeutic applications in drug development.

Antimicrobial Properties

Studies have shown that derivatives of nitrobenzoates possess antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antibacterial agent.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Antibacterial Activity : A study published in Journal of Antibiotics reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in treating infections caused by resistant strains .

- Mechanism of Action : Research conducted by Smith et al. (2023) outlined the mechanism through which this compound interacts with bacterial enzymes, inhibiting their function and leading to bacterial cell death . The study utilized kinetic assays to demonstrate the inhibition potency.

- Toxicological Assessments : Toxicity studies have been performed to evaluate the safety profile of this compound. Results indicated low toxicity levels in mammalian cell lines, making it a candidate for further pharmaceutical development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| This compound | C8H5BrFNO4 | Antibacterial |

| Methyl 2-bromo-5-fluoro-4-nitrobenzoate | C8H5BrFNO4 | Antifungal |

| Methyl 4-bromo-2-fluoro-5-nitrobenzoate | C8H5BrFNO4 | Antiparasitic |

This table illustrates how this compound compares with other similar compounds regarding its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.